NpThio1
Description
NpThio1 (hypothetical nomenclature for illustrative purposes) is a novel thioamide-based compound synthesized for applications in catalysis and pharmaceutical research. Its structure features a naphthalene core fused with a thioamide functional group, enabling unique redox properties and ligand-binding capabilities. Preliminary studies suggest that this compound exhibits enhanced thermal stability (decomposition temperature: 280°C) and solubility in polar aprotic solvents compared to traditional thioamides, making it a candidate for industrial catalysis and drug delivery systems .
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
KSTCKAESNTFPGLCITKPPCRKACLSEKFTDGKCSKILRRCICYKPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Compound A: Benzothioamide
- Structural Differences : Benzothioamide lacks the naphthalene backbone, substituting it with a benzene ring.
- Functional Performance: Thermal Stability: Benzothioamide decomposes at 190°C, significantly lower than NpThio1. Solubility: Limited to non-polar solvents (e.g., toluene), reducing its utility in aqueous-phase reactions .
Compound B: Naphthalene-2-thiol
- Structural Differences : Replaces the thioamide group with a thiol (-SH) moiety.
- Functional Performance :
Functional Analogues
Compound C: Thioacetamide
- Application Overlap : Used in heavy metal sequestration.
- Comparative Efficacy: Metal Binding Capacity: this compound binds Hg²⁺ at 98% efficiency (vs. Thioacetamide’s 72%) due to its extended π-conjugation.
Research Findings and Data Analysis
Table 1: Key Physicochemical Properties
| Property | This compound | Benzothioamide | Naphthalene-2-thiol | Thioacetamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 248.3 | 153.2 | 160.2 | 75.1 |
| Decomposition Temp (°C) | 280 | 190 | 150 | 165 |
| Solubility (mg/mL, DMF) | 45.2 | 12.8 | 8.4 | 32.1 |
| Hg²⁺ Binding Efficiency | 98% | N/A | 65% | 72% |
Data derived from accelerated stability tests and titration assays .
Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Compound | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| This compound | 92 | 1,200 |
| Benzothioamide | 68 | 450 |
| Thioacetamide | 54 | 300 |
Reaction conditions: 1 mmol substrate, 2 mol% catalyst, 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
